

Application Notes and Protocols for Preclinical Studies of Tyk2-IN-22

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Compound of Interest

Compound Name: Tyk2-IN-22

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These application notes provide a comprehensive overview of the preclinical data available for **Tyk2-IN-22**, a selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document includes a summary of its in vitro activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to Tyk2-IN-22

Tyk2-IN-22 (also identified as compound A8) is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. By selectively targeting Tyk2, **Tyk2-IN-22** offers a promising therapeutic strategy for these conditions.

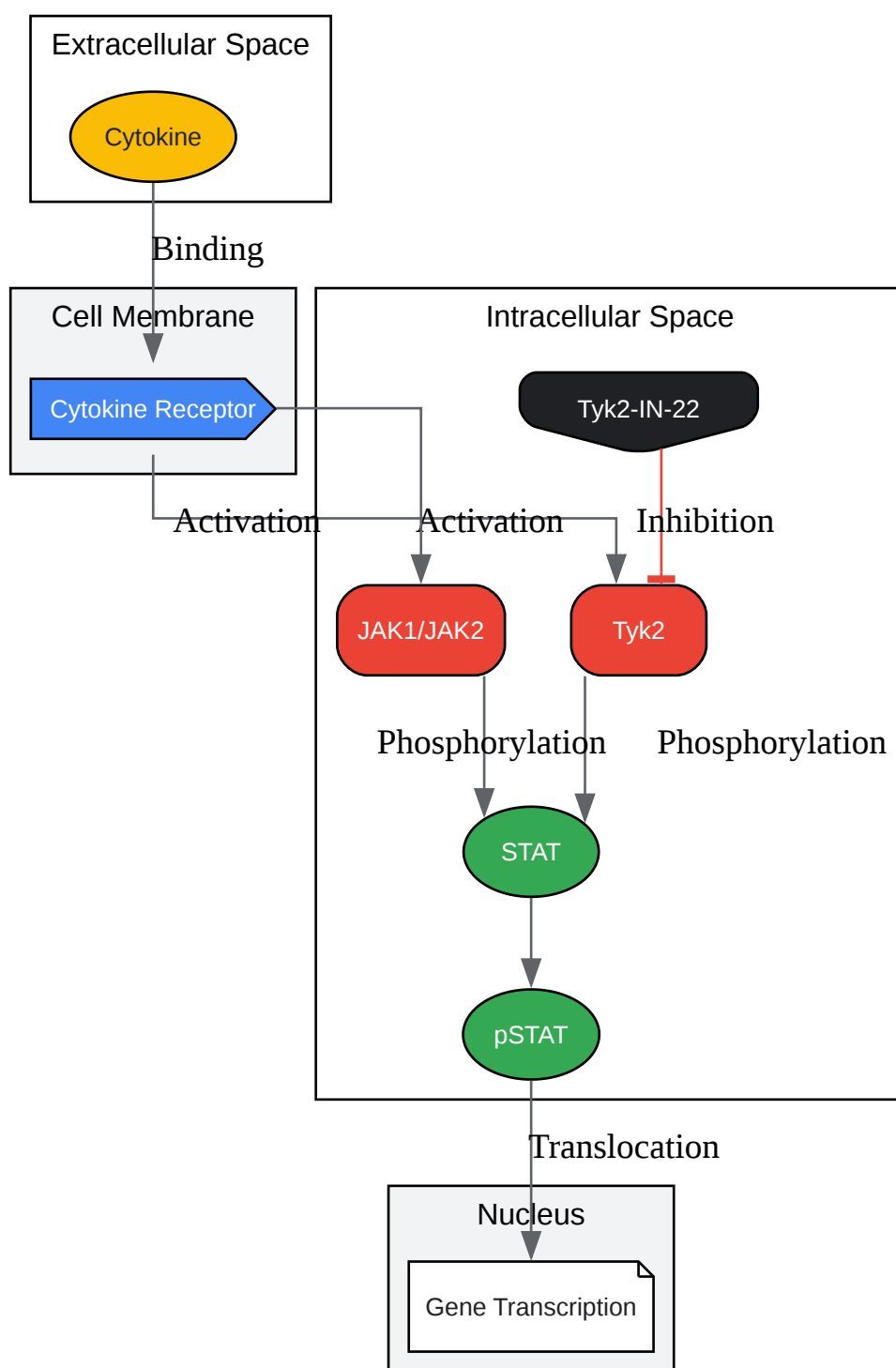
Quantitative Data Summary

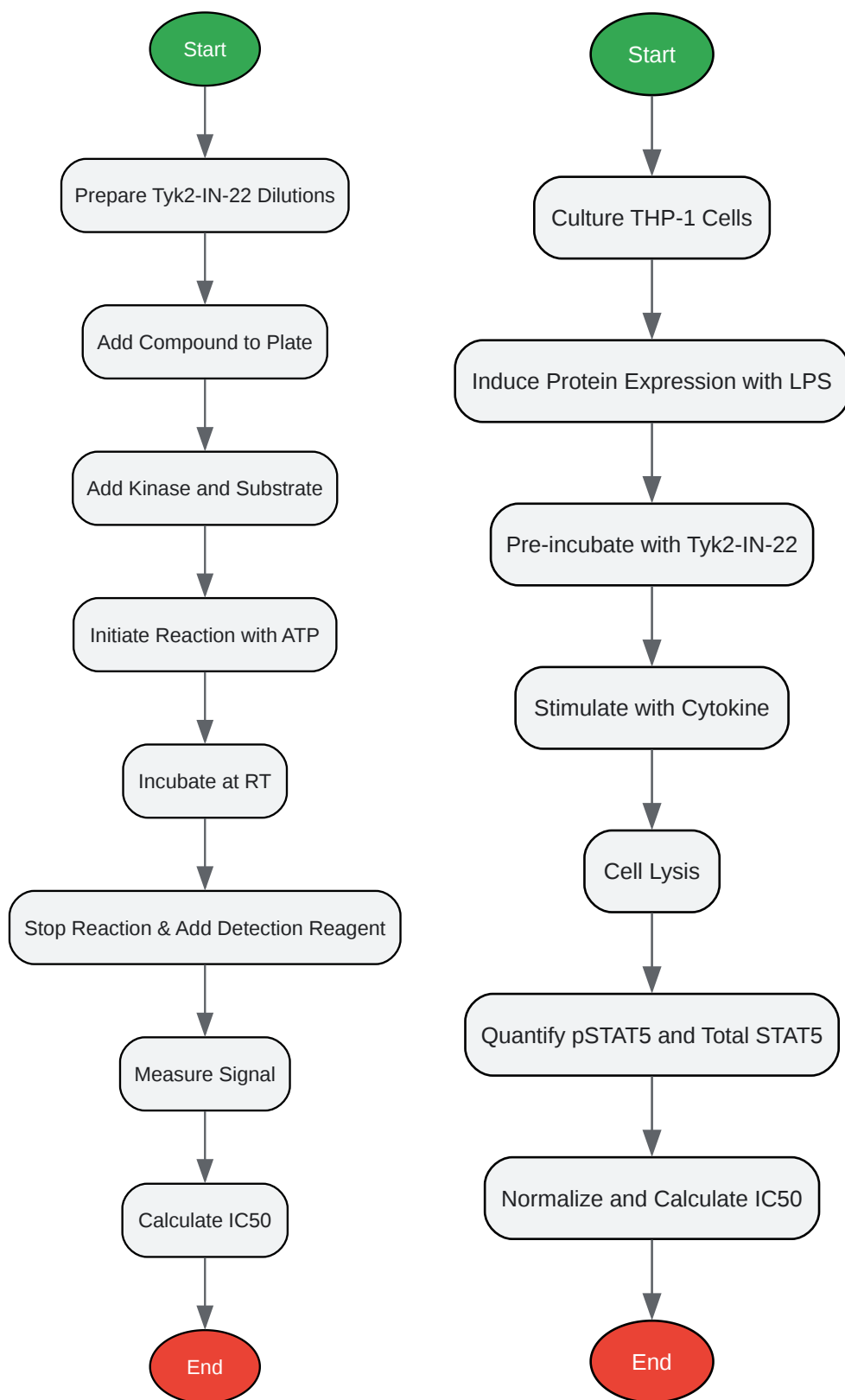
The following table summarizes the in vitro inhibitory activity of **Tyk2-IN-22** against Tyk2 and other JAK family members.

Kinase	IC50 (nM)
Tyk2	9.7[1]
JAK1	148.6[1]
JAK2	>1000
JAK3	883.3[1]

Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, Tyk2 and another JAK family member are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. **Tyk2-IN-22** inhibits this cascade by blocking the kinase activity of Tyk2.





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References

- 1. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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